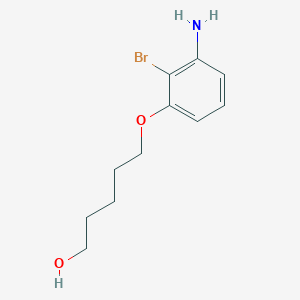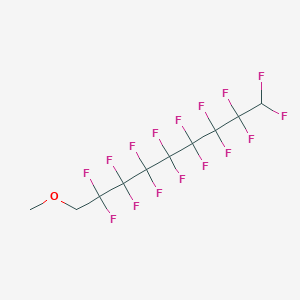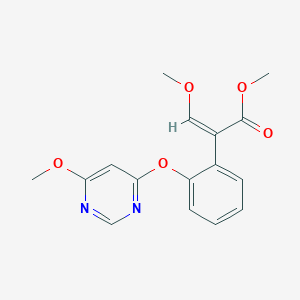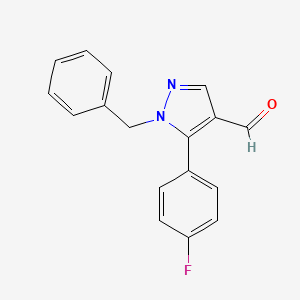![molecular formula C10H10ClN3 B12082578 4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system The presence of a chlorine atom at the 4-position and a cyclopropylmethyl group at the 5-position of the pyrrolo[3,2-d]pyrimidine ring imparts unique chemical properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclopropylmethyl bromide in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial. For example, using non-phosphorus chlorination reagents can reduce the generation of hazardous waste .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .
Aplicaciones Científicas De Investigación
4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a potential scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer drug development .
Similar Compounds:
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities, such as kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazines: These derivatives also possess fused heterocyclic systems and are known for their antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to the specific positioning of the chlorine and cyclopropylmethyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C10H10ClN3 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
4-chloro-5-(cyclopropylmethyl)pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H10ClN3/c11-10-9-8(12-6-13-10)3-4-14(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Clave InChI |
AGFWYHNAJYDPNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=CC3=C2C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)



![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)




![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)


